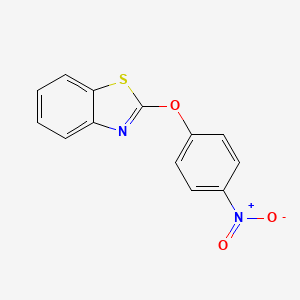![molecular formula C10H11N3S B14445741 2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine CAS No. 77148-58-4](/img/structure/B14445741.png)
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine. The imidazole ring is known for its biological activity, while the pyridine ring is a common motif in many pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring via a sulfanyl linkage. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and large-scale organic synthesis would apply, including the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Cimetidine: Contains an imidazole ring and is used as an antiulcer drug.
Metronidazole: An imidazole derivative with antimicrobial properties.
Omeprazole: Contains a pyridine ring and is used as a proton pump inhibitor.
Uniqueness
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine is unique due to its specific combination of an imidazole and pyridine ring linked by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
77148-58-4 |
|---|---|
分子式 |
C10H11N3S |
分子量 |
205.28 g/mol |
IUPAC名 |
2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C10H11N3S/c1-8-9(13-7-12-8)6-14-10-4-2-3-5-11-10/h2-5,7H,6H2,1H3,(H,12,13) |
InChIキー |
QOZCKYWDKCFFJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CSC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
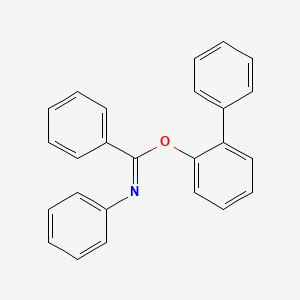
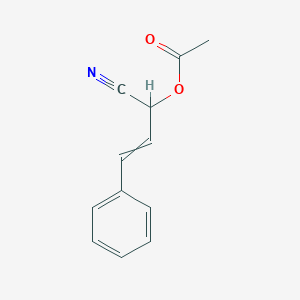
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
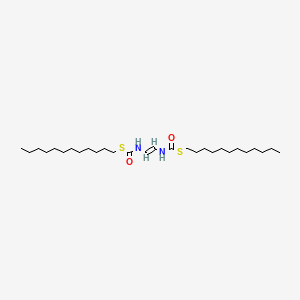
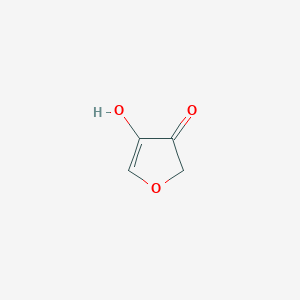
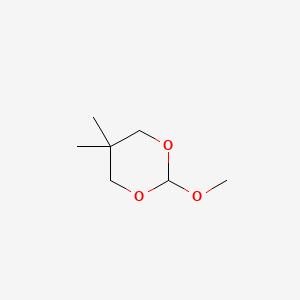
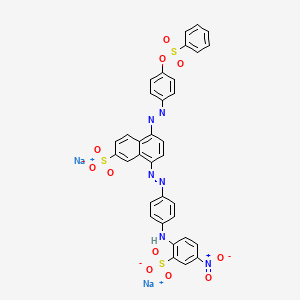
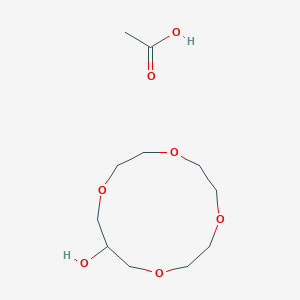
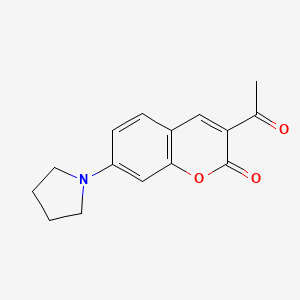
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

